Isoxazol-4-ylmethanamine

Description

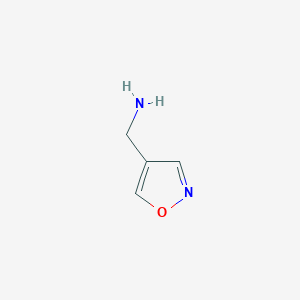

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETGVWXXGWZBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440606 | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173850-43-6 | |

| Record name | 4-Isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173850-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isoxazol 4 Ylmethanamine and Its Analogs

Regioselective Synthesis Strategies for Isoxazole (B147169) Ring Formation

The controlled synthesis of specific isoxazole regioisomers is a critical challenge in organic synthesis. The substitution pattern on the isoxazole ring dramatically influences its chemical and biological properties. Therefore, methodologies that provide high regioselectivity are of paramount importance. nih.gov Two of the most powerful and widely employed strategies for constructing the isoxazole core are [3+2] dipolar cycloaddition reactions and cyclization/condensation reactions. nih.govnih.gov

[3+2]-Dipolar Cycloaddition Reactions

The [3+2] dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene, is arguably the most versatile and broadly utilized method for isoxazole synthesis. nih.govnih.gov This reaction allows for the direct formation of the five-membered heterocyclic ring in a single step with high atom economy. The regioselectivity of this cycloaddition is a key aspect, often leading to the preferential formation of one regioisomer over others. mdpi.com

Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ due to their propensity to dimerize. mdpi.com Several methods exist for their generation, each with its own advantages and limitations. Common precursors for nitrile oxides include:

Aldoximes: The oxidation of aldoximes is a widely used method for generating nitrile oxides. nih.govnih.gov Various oxidizing agents can be employed, such as sodium hypochlorite (B82951) (bleach), nih.gov N-chlorosuccinimide (NCS), organic-chemistry.org and Oxone. nih.govtandfonline.com This method is popular due to the ready availability of a diverse range of aldehydes for aldoxime synthesis.

Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides using a base is another classic method for nitrile oxide generation. nih.gov This approach offers a reliable way to produce nitrile oxides for subsequent cycloaddition reactions.

Nitroalkanes: The dehydration of primary nitroalkanes provides a direct route to nitrile oxides. nih.gov This method is particularly useful for constructing carbocycle-fused isoxazole derivatives through intramolecular cycloadditions. nih.gov

α-Nitro Ketones: Heterogeneous catalysts like silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) can facilitate the formation of nitrile oxides from α-nitro ketones. organic-chemistry.org

Achieving high diastereoselectivity and yields in [3+2] cycloaddition reactions is crucial, especially when creating chiral centers. Several factors can be optimized to influence the outcome of the reaction:

Catalysts: While many [3+2] cycloadditions proceed thermally, various catalysts, including copper nih.govorganic-chemistry.org and ruthenium nih.gov complexes, have been shown to enhance regioselectivity and reaction rates. For instance, copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes provide 3,5-disubstituted isoxazoles with good yields and regioselectivity. organic-chemistry.org

Reaction Conditions: The choice of solvent, temperature, and base can have a profound effect on the reaction. For example, ambient temperature is often optimal to minimize the dimerization of the nitrile oxide intermediate. nih.gov In some cases, microwave irradiation has been utilized to accelerate the reaction. nih.gov Ball-milling, a mechanochemical technique, has also been successfully employed for the efficient and environmentally friendly synthesis of isoxazoles and isoxazolines. tandfonline.comtandfonline.com

Chiral Auxiliaries: The use of chiral auxiliaries attached to the dipolarophile can induce diastereoselectivity in the cycloaddition, leading to the formation of chiral isoxazoline (B3343090) products that can be further transformed. mdpi.com

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio |

| 1 | None | Et3N | Dichloromethane | 0 | 78 | High |

| 2 | Cu(I) | - | - | Room Temp | Good | High (3,5-disubstituted) |

| 3 | CpRuCl(cod) | DIPEA | Dioxane | Ambient | Good | High (4-haloisoxazoles) |

| 4 | None | Na2CO3 | Ball-milling | Room Temp | up to 85 | - |

This table presents a selection of optimized conditions from various studies and is for illustrative purposes.

A key advantage of the [3+2] dipolar cycloaddition is its broad substrate scope and tolerance for a wide variety of functional groups. mdpi.comtandfonline.com

Alkynes and Alkenes: A diverse range of both terminal and internal alkynes and alkenes can serve as dipolarophiles. tandfonline.com Electron-deficient alkenes often react readily. organic-chemistry.org

Nitrile Oxides: Both aromatic and aliphatic nitrile oxides can be successfully employed. tandfonline.com The electronic nature of the substituents on the nitrile oxide can influence the reaction rate and regioselectivity.

Functional Groups: The reaction is compatible with numerous functional groups, including esters, amides, ketones, alcohols, and even tertiary amines. nih.gov This tolerance allows for the synthesis of complex and highly functionalized isoxazole derivatives without the need for extensive protecting group strategies. For instance, the ruthenium-catalyzed cycloaddition of nitrile oxides with 1-haloalkynes tolerates functional groups like amides, esters, ketones, and phosphonates. nih.gov

Cyclization and Condensation Reactions

Besides cycloaddition reactions, the construction of the isoxazole ring can also be achieved through cyclization and condensation strategies. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine (B1172632). nih.gov

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a classical and important method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.gov However, a significant drawback of this method is the frequent formation of regioisomeric mixtures, leading to poor selectivity. nih.gov

To address this challenge, researchers have developed methodologies that offer greater regiochemical control. One such approach involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. By carefully selecting the reaction conditions and the structure of the substrate, it is possible to regioselectively synthesize different series of isoxazole isomers. nih.gov For example, the use of a Lewis acid like BF3·OEt2 can influence the regioselectivity in the reaction of β-enamino diketones with hydroxylamine. nih.gov

Another strategy involves the intramolecular cyclization of propargylic N-hydroxylamines, which can be catalyzed by gold(I) complexes to afford 4-isoxazolines efficiently. acs.org Similarly, the reaction of terminal alkynes with hydroxylamine in the presence of an oxidizing agent can lead to the formation of isoxazoles. organic-chemistry.org

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, combining three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. scielo.brd-nb.info This approach offers significant advantages, including procedural simplicity, high atom economy, and the ability to generate diverse molecular libraries. scielo.br

Several MCR strategies have been developed for the synthesis of isoxazole derivatives. One notable method involves the synthesis of 5-amino-isoxazole-4-carbonitriles from the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. d-nb.info This reaction has been effectively carried out using a deep eutectic solvent, K2CO3/glycerol, as a catalytic medium, highlighting a green chemistry aspect. The process is mild, rapid, and produces good to excellent yields (70-94%). d-nb.info

Another MCR approach focuses on the synthesis of isoxazol-5(4H)-ones using an acidic ionic liquid as a catalyst. scielo.brbohrium.com This reaction condenses an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride. scielo.br The use of ionic liquids is advantageous as they can be recycled, contributing to a more sustainable process. Yields for this method vary widely, from 20% to 96%, depending on the specific substrates used. scielo.brbohrium.com Natural deep eutectic solvents and lipase (B570770) have also been explored as environmentally benign catalysts for similar transformations. bohrium.comresearchgate.net

Table 1: Examples of Multi-component Reactions for Isoxazole Synthesis

| Product Type | Reactants | Catalyst/Medium | Yield (%) | Reference |

| 5-Amino-isoxazole-4-carbonitriles | Malononitrile, Hydroxylamine hydrochloride, Aldehydes | K2CO3/Glycerol | 70-94 | d-nb.info |

| Isoxazol-5(4H)-ones | Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Acidic Ionic Liquid | 20-96 | scielo.brbohrium.com |

| 3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Lipase/Water | High | researchgate.net |

| Isoxazole derivatives | Substituted aldehydes, Methyl acetoacetate, Hydroxylamine hydrochloride | Fruit juices (e.g., Cocos nucifera) | Good | nih.gov |

Transition Metal-Catalyzed Synthesis of Isoxazoles

Transition metal catalysis has become an indispensable tool for the construction of heterocyclic rings, offering novel pathways with high efficiency and selectivity. Catalysts based on copper, ruthenium, and palladium have been extensively used in the synthesis of isoxazoles.

Copper catalysts are attractive due to their low cost and unique reactivity. scispace.com A prominent copper-catalyzed method for synthesizing 3,5-disubstituted isoxazoles involves the intramolecular oxidative C–O bond formation of enone oximes. scispace.comrsc.org This aerobic oxidation uses a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)2) with molecular oxygen as a green oxidant, offering good functional group tolerance. scispace.comrsc.org

Another powerful strategy is the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles developed by Fokin and coworkers. organic-chemistry.org This method utilizes a copper(I)-catalyzed regioselective cycloaddition between terminal acetylenes and nitrile oxides, which are generated in situ from aldehydes. The reaction proceeds under mild conditions, often in aqueous solvents, and avoids the isolation of unstable intermediates. organic-chemistry.org

Furthermore, copper(II) triflate (Cu(OTf)2) has been shown to catalyze the synthesis of 3,4,5-trisubstituted isoxazoles from O-arylmethyl alkynyl oxime ethers. nih.gov This reaction proceeds through a cascade involving intramolecular cyclization followed by a 1,3-migration of the arylmethyl group, resulting in good to excellent yields of 4-arylmethylisoxazoles. nih.gov

Table 2: Copper-Catalyzed Synthesis of Isoxazoles

| Product | Starting Materials | Catalyst | Key Features | Reference |

| 3,5-Disubstituted isoxazoles | Enone oximes | Cu(OAc)2 | Aerobic oxidation, molecular oxygen as oxidant | scispace.comrsc.org |

| 3,5-Disubstituted isoxazoles | Aldehydes, Terminal acetylenes, Hydroxylamine | Copper(I) | One-pot, three-step, in situ nitrile oxide generation | organic-chemistry.org |

| 3,4,5-Trisubstituted isoxazoles | O-Arylmethyl alkynyl oxime ethers | Cu(OTf)2 | Cascade cyclization-migration process | nih.gov |

Ruthenium catalysts offer distinct reactivity patterns for isoxazole synthesis. A notable application is the [CpRuCl(cod)]-catalyzed cycloaddition of 1-haloalkynes with nitrile oxides to produce 4-haloisoxazoles. scispace.com This reaction is tolerant of air and can be performed at room temperature, providing a direct route to halogenated isoxazoles that are valuable for further functionalization. scispace.com

Ruthenium catalysts are also effective in rearrangement reactions. For instance, treatment of 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones with a catalytic amount of [RuCl2(p-cymene)]2 leads to a non-decarboxylative rearrangement, affording isoxazole-4-carboxylic acids in good to excellent yields. nih.govacs.org This transformation proceeds through a proposed vinyl Ru-nitrenoid intermediate. nih.gov

Additionally, ruthenium(II)-catalyzed 1,3-dipolar cycloadditions have been employed to synthesize 3,4-diaryl-substituted isoxazoles, such as derivatives of the COX-2 inhibitor Valdecoxib. hzdr.de This method provides high regioselectivity for the 3,4-isomer, which is often difficult to obtain through traditional thermal cycloadditions that favor the 3,5-isomer. hzdr.de

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been ingeniously applied to isoxazole synthesis. One-pot, four-component coupling reactions catalyzed by palladium can produce isoxazole derivatives from simple starting materials like terminal alkynes, hydroxylamine, carbon monoxide, and aryl iodides at room temperature. acs.org

Cascade reactions enabled by palladium provide rapid access to complex isoxazoles. For example, a cascade annulation/allylation of alkynyl oxime ethers with allyl halides has been developed to synthesize fully substituted isoxazoles. acs.org Palladium catalysts have also been used for the direct C-H arylation of the isoxazole ring, specifically at the 5-position, using aryl iodides as the coupling partner. nih.gov

A sequential, one-pot, four-component synthesis of biaryl-substituted isoxazoles demonstrates the versatility of palladium catalysis. mdpi.com This process involves a Sonogashira coupling, followed by cyclocondensation with hydroxylamine, and finally a Suzuki coupling, with the palladium catalyst being effective for both coupling steps without needing to be replenished. mdpi.com

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into synthetic methodologies. benthamdirect.comijbpas.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. benthamdirect.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful green technology that can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govabap.co.inresearchgate.net The ability of microwaves to provide rapid and uniform heating often leads to cleaner reactions with fewer byproducts. abap.co.in

This technique has been widely applied to isoxazole synthesis. For example, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones from substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate can be achieved under solvent-free conditions via microwave irradiation. rsc.org Similarly, the conversion of chalcones to isoxazoles using hydroxylamine hydrochloride is significantly accelerated by microwaves, reducing reaction times from hours to minutes and improving yields. researchgate.netrsc.org A study comparing methods showed a reaction that took 6-8 hours with conventional heating (58-69% yield) was completed in 6-10 minutes under microwave irradiation with improved yields (67-82%). researchgate.net The synthesis of a variety of heterocyclic systems, including isoxazoles, from 1,3-di(thiophen-2-yl)prop-2-en-1-one has also been shown to be more efficient under microwave conditions. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles from Chalcones

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-8 hours | 58-69 | researchgate.net |

| Microwave Irradiation | 6-10 minutes | 67-82 | researchgate.net |

Solvent-Free and Aqueous Medium Reactions

The use of solvent-free conditions or aqueous media represents a cornerstone of green chemistry, minimizing the environmental impact of chemical synthesis. researchgate.net In the context of isoxazole synthesis, several methodologies have been developed that align with these principles.

One-pot, three-component reactions are particularly well-suited for aqueous synthesis. For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in water at room temperature. mdpi.com This approach often involves the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. mdpi.com The use of water as a solvent is not only environmentally friendly but can also enhance reaction rates and selectivity. beilstein-journals.org Furthermore, gluconic acid aqueous solution has been utilized as a recyclable medium and catalyst for similar transformations. researchgate.net

Solvent-free synthesis, often facilitated by microwave or ultrasound irradiation, offers advantages such as reduced reaction times, increased yields, and simplified product isolation. preprints.orgresearchgate.net For example, (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives have been synthesized efficiently under solvent-free conditions using both autoclave and microwave-assisted methods. researchgate.net Ball-milling is another mechanochemical technique that enables the solvent-free synthesis of 3,5-isoxazoles through the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov

Ultrasound irradiation has also emerged as a powerful tool for promoting isoxazole synthesis in aqueous media. preprints.org This technique can accelerate reaction kinetics and reduce the formation of byproducts. preprints.org For example, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives has been accomplished via a three-component, one-pot condensation in water under ultrasonic irradiation. preprints.org

| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Three-component reaction | β-keto esters, hydroxylamine hydrochloride, aldehydes | Water, room temperature | 3,4-disubstituted isoxazol-5(4H)-ones | Environmentally friendly solvent, mild conditions, good to high yields | mdpi.com |

| Solvent-free synthesis | Benzaldehyde derivatives, ethyl acetoacetate, hydroxylamine hydrochloride | Microwave irradiation | (E)-4-benzylidene-3-methylisoxazol-5(4H)-ones | Reduced reaction time, increased yields, easy product isolation | researchgate.net |

| Mechanochemical synthesis | Terminal alkynes, hydroxyimidoyl chlorides | Ball-milling, Cu/Al2O3 catalyst | 3,5-isoxazoles | Solvent-free, scalable, recyclable catalyst | nih.gov |

| Ultrasound-assisted synthesis | Hydroxylamine hydrochloride, aromatic aldehydes, methyl/ethyl acetoacetate | Aqueous media, ultrasound irradiation | 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives | Shorter reaction times, high yields, operational simplicity | preprints.org |

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. benthamdirect.comnih.gov Methodologies that maximize atom economy are inherently more sustainable as they generate less waste.

Multi-component reactions (MCRs) are exemplary in their adherence to the principle of atom economy. mdpi.com The synthesis of isoxazole derivatives through one-pot, three-component reactions, as described in the previous section, is a prime example. mdpi.compreprints.org These reactions combine multiple starting materials in a single step to form a complex product, thereby minimizing the number of synthetic steps and the amount of waste generated.

Intramolecular cyclization reactions also represent an atom-economical approach to heterocycle synthesis. For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical pathway to 4H-pyrrolo[2,3-d]oxazoles. mdpi.com Similarly, intramolecular iodooxygenation of unsaturated ketoximes has been reported as an atom-economic synthesis of iodinated isoxazolines in water. acs.org

The use of microwave irradiation can also contribute to waste reduction by improving reaction efficiency and reducing the need for excess reagents and solvents. abap.co.in The development of synthetic strategies that avoid the use of hazardous reagents and minimize the production of byproducts is crucial for waste reduction.

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Multi-component Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | One-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. | mdpi.com |

| Intramolecular Cycloaddition | Formation of a cyclic product from a single molecule containing all the necessary functional groups. | TBHP-induced iodocyclization of unsaturated ketoximes. | acs.org |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions and improve yields. | Synthesis of isoxazole derivatives via chalcones. | benthamdirect.comabap.co.in |

Recyclable Catalysts and Biocatalysis

The use of recyclable catalysts is a key aspect of sustainable chemistry, as it reduces costs and minimizes waste. In the synthesis of isoxazoles, a variety of recyclable catalysts have been employed.

Heteropolyacids (HPAs), such as H3PW11CuO40, have been shown to be efficient and reusable catalysts for the synthesis of isoxazole derivatives. tandfonline.comscilit.com These catalysts are environmentally friendly and can be easily recovered and reused multiple times without a significant loss of activity. tandfonline.com

Amine-functionalized cellulose (B213188), a biocatalyst, has been used in the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water. mdpi.com This biodegradable catalyst can be easily separated from the reaction mixture and reused. mdpi.com Similarly, polyethylene (B3416737) glycol (PEG-400) has been utilized as a recyclable promoter for the synthesis of isoxazolyl pyrroles in an aqueous medium. researchgate.net

Magnetic nanoparticles, such as Fe3O4@C-SO3H derived from pistachio peel biomass, have also been developed as highly efficient and recyclable catalysts for the synthesis of isoxazol-5(4H)-one derivatives. oiccpress.com The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet. Ag/SiO2 has also been reported as a recyclable catalyst for the synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones. researchgate.net

While the use of biocatalysts in the synthesis of isoxazol-4-ylmethanamine itself is not extensively documented, the application of amine-functionalized cellulose demonstrates the potential of biocatalysis in this area. mdpi.com Further research into enzymatic and whole-cell biocatalytic systems could lead to even more sustainable synthetic routes.

| Catalyst | Reaction | Key Features | Reference |

|---|---|---|---|

| Heteropolyacids (e.g., H3PW11CuO40) | Condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride | Ecofriendly, inexpensive, efficient, recyclable | tandfonline.comscilit.com |

| Amine-functionalized cellulose | Three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones | Biocatalyst, biodegradable, reusable | mdpi.com |

| Polyethylene glycol (PEG-400) | One-pot synthesis of functionalized isoxazolyl pyrroles | Green promoter, recyclable | researchgate.net |

| Magnetic nanoparticles (Fe3O4@C-SO3H) | Synthesis of isoxazol-5(4H)-one derivatives | Highly efficient, stable, easily separable and recyclable | oiccpress.com |

| Ag/SiO2 | Synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones | Recyclable, reusable | researchgate.net |

Derivatization Strategies for this compound

The derivatization of this compound is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Derivatization can be targeted at either the amine group or the isoxazole ring.

Functionalization of the Amine Group

The primary amine group of this compound is a versatile handle for a wide range of chemical modifications. Standard amine functionalization reactions can be readily applied. These include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These functionalizations allow for the introduction of a diverse array of substituents, which can modulate the physicochemical properties of the molecule, such as its polarity, lipophilicity, and hydrogen bonding capacity.

Substitution on the Isoxazole Ring

The isoxazole ring itself can undergo substitution reactions, although the reactivity of specific positions depends on the existing substituents. The electron-withdrawing nature of the isoxazole ring generally makes it susceptible to nucleophilic attack, while electrophilic substitution is less favorable.

The reactivity of the C-5 position of the isoxazole ring is particularly noteworthy. For instance, the C-5 methyl group of 3,5-dimethylisoxazoles can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. clockss.org This regioselective substitution allows for the introduction of a wide range of functional groups at the C-5 position. clockss.org While this compound does not have a C-5 methyl group, this principle of activating a position on the ring for substitution is a key strategy.

Furthermore, the isoxazole ring can be a directing group for C-H activation and functionalization of adjacent aromatic rings. researchgate.net For example, rhodium-catalyzed ortho C-H alkynylation has been achieved using the isoxazole moiety as a directing group. researchgate.net

| Compound Name |

|---|

| (E)-4-benzylidene-3-methylisoxazol-5(4H)-one |

| 3,4-disubstituted isoxazol-5(4H)-ones |

| 3,5-dimethylisoxazoles |

| 3-methyl-4-arylmethylene-isoxazol-5(4H)-one |

| 4H-pyrrolo[2,3-d]oxazoles |

| 5-(2H-azirin-2-yl)oxazoles |

| Ag/SiO2 |

| Amine-functionalized cellulose |

| Fe3O4@C-SO3H |

| H3PW11CuO40 |

| iodinated isoxazolines |

| This compound |

| isoxazolyl pyrroles |

| Polyethylene glycol (PEG-400) |

Reaction Mechanisms and Computational Studies of Isoxazol 4 Ylmethanamine Chemistry

Elucidation of Reaction Pathways for Isoxazole (B147169) Formation

The construction of the isoxazole heterocycle is most prominently achieved through [3+2] cycloaddition reactions, though multi-component and rearrangement reactions also provide effective synthetic routes. Understanding the mechanisms of these transformations is crucial for the rational design and synthesis of isoxazole derivatives.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne or alkene) is a cornerstone of isoxazole synthesis. rsc.orgresearchgate.net The mechanism hinges on the in situ generation of the highly reactive nitrile oxide intermediate. nih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of nitroalkanes. nih.gov For instance, aldoximes can be oxidized using reagents like sodium hypochlorite (B82951) or hypervalent iodine compounds to yield the corresponding nitrile oxide. rsc.orgrsc.org

Once generated, the nitrile oxide undergoes a cycloaddition reaction. Two primary mechanisms have been proposed for this transformation rsc.orgnih.gov:

Concerted Pericyclic Mechanism: This pathway involves a single transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. It is a [3+2] cycloaddition, a type of pericyclic reaction.

Stepwise Diradical Mechanism: This alternative pathway proceeds through a diradical intermediate, where bond formation occurs in a stepwise manner.

The intramolecular version of this reaction, known as Intramolecular Nitrile Oxide Cycloaddition (INOC), is a powerful strategy for constructing fused ring systems. mdpi.comnih.gov In INOC, the nitrile oxide and the dipolarophile are part of the same molecule, leading to the simultaneous formation of two rings. mdpi.com This approach can provide access to isoxazole substitution patterns that are difficult to achieve through intermolecular reactions due to steric and electronic effects. mdpi.com

| Precursor | Method | Typical Reagents | Reference |

|---|---|---|---|

| Aldoximes | Oxidation | Sodium hypochlorite (bleach), (Diacetoxyiodo)benzene (PIDA), Oxone | rsc.orgresearchgate.net |

| Hydroximoyl Chlorides | Dehydrohalogenation | Triethylamine (Et3N), Sodium bicarbonate (NaHCO3) | rsc.orgnih.gov |

| Primary Nitroalkanes | Dehydration | Phenyl isocyanate, Di-tert-butyl dicarbonate (B1257347) (Boc2O) | nih.gov |

Multi-component reactions (MCRs) offer an efficient route to complex molecules like isoxazoles in a single step, minimizing waste and purification efforts. researchgate.net These reactions proceed through a cascade of intermediates. For example, a one-pot, three-component synthesis can involve the Sonogashira coupling of an acid chloride with a terminal alkyne, followed by a 1,3-dipolar cycloaddition with an in situ generated nitrile oxide. rsc.org

In other pathways, the reaction of aldehydes with primary nitro compounds can lead to isoxazoles via key intermediates like β-dinitro derivatives and isoxazoline-N-oxides. researchgate.net The specific intermediates formed, such as N-oxide intermediates, can be influenced by the reaction conditions and substituents, ultimately dictating the final product structure. rsc.org For instance, chalcones, which are α,β-unsaturated ketones, can serve as crucial intermediates in the synthesis of isoxazoles by reacting with hydroxylamine (B1172632) hydrochloride. derpharmachemica.com

The isoxazole ring can undergo fascinating rearrangement reactions, transforming it into other heterocyclic systems. A notable example is the base-catalyzed rearrangement of an isoxazole to an oxazole (B20620). rsc.org A proposed mechanism for this transformation involves an initial attack by the base, followed by a Neber-like rearrangement to form a highly strained azirine intermediate. This azirine is believed to exist in equilibrium with a nitrile ylide, which is a 1,3-dipole. This intermediate then undergoes a 6π electrocyclic ring closure to form the more stable oxazole ring. rsc.org

Another type of rearrangement, the Boulton–Katritzky rearrangement, has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org This base-promoted recyclization transforms the isoxazole ring system into a different heterocyclic structure, such as a 1,2,3-triazole derivative. beilstein-journals.org Collision-induced dissociation studies in mass spectrometry have also revealed novel rearrangements of the isoxazole ring in metabolites, involving complex multi-step processes with five- and four-membered ring intermediates. nih.gov

Computational Chemistry Applications in Isoxazole Research

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the intricacies of isoxazole chemistry. These in silico studies provide a molecular-level understanding of reaction mechanisms, electronic structures, and the origins of selectivity. researchgate.netnih.gov

DFT calculations are widely used to map the potential energy surfaces of reactions involved in isoxazole synthesis. irjweb.com By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and reaction enthalpies, providing a quantitative picture of the reaction pathway. researchgate.net Functionals such as B3LYP are commonly employed to optimize molecular geometries and predict electronic properties. researchgate.netirjweb.com

These studies can help distinguish between proposed mechanisms, such as the concerted versus stepwise pathways in nitrile oxide cycloadditions. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic nature of the reactants and the flow of electrons during the reaction. researchgate.netnih.gov

| Computational Task | Information Gained | Reference |

|---|---|---|

| Geometry Optimization | Calculates the lowest energy structure of reactants, intermediates, and products. | irjweb.comnih.gov |

| Transition State Search | Identifies the structure and energy of the highest point on the reaction pathway (activation energy). | researchgate.net |

| Frequency Calculations | Confirms that optimized structures are true minima or transition states and provides thermodynamic data. | researchgate.net |

| HOMO-LUMO Analysis | Determines the frontier molecular orbitals to understand reactivity and electron demand. | researchgate.netresearchgate.net |

One of the most significant applications of DFT in this field is the prediction and rationalization of stereochemical outcomes. researchgate.net In the [3+2] cycloaddition to form isoxazoles, the orientation of the nitrile oxide relative to the dipolarophile determines the substitution pattern of the resulting ring (regioselectivity).

DFT calculations can accurately predict which regioisomer will be favored by comparing the activation energies of the different possible transition states. researchgate.netnih.gov The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product. Global reactivity indices, derived from conceptual DFT, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), can also be used to predict the reactivity of the reactants and the direction of electron flow, further explaining the observed regioselectivity. researchgate.netnih.gov These theoretical predictions often show excellent agreement with experimental results, making DFT an invaluable predictive tool in synthetic planning. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior, stability, and interaction of molecules containing the isoxazole scaffold. While specific studies focusing solely on isoxazol-4-ylmethanamine are not extensively documented in public literature, the principles and findings from research on various isoxazole derivatives provide a clear framework for understanding its potential molecular behavior.

MD simulations are employed to explore the flexibility of the isoxazole ring and its substituents, predict the stability of different conformations, and understand how these molecules interact with biological targets such as proteins. mdpi.comfrontiersin.org These simulations track the movements of atoms over time, providing insights into the stability of ligand-receptor complexes, a critical aspect of drug design. mdpi.com For instance, studies on functionalized isoxazoles targeting bacterial proteins have used 100-nanosecond MD simulations to confirm the stability of the molecule within the active site of the protein. nih.gov The stability is often assessed by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions. researchgate.net The results from these simulations are crucial for rationalizing the structure-activity relationships of isoxazole-based compounds and for designing new derivatives with enhanced pharmacological profiles. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Isoxazole Derivatives

| Parameter | Description | Significance in Isoxazole Chemistry |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the structural stability of the isoxazole ligand within a protein's binding pocket. Low, stable RMSD values suggest a stable complex. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the isoxazole derivative and the interacting protein, identifying key residues for binding. researchgate.net |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding between the ligand and the protein. | Quantifies the affinity of an isoxazole derivative for its target, helping to rank potential drug candidates. |

| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule that is accessible to a solvent. | Provides insight into the hydrophobic interactions and how the isoxazole compound is exposed to the solvent environment when bound to a receptor. researchgate.net |

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for the structural elucidation of isoxazole derivatives. These methods provide detailed information about the geometric and electronic properties of molecules, which is essential for understanding their reactivity and spectroscopic characteristics. nih.gov

DFT calculations are used to determine the optimized molecular geometry, including precise bond lengths and angles, of isoxazole compounds. ripublication.com A key application is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and polarizability. ripublication.com For example, a smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Furthermore, these calculations are used for Natural Bond Orbital (NBO) analysis and Mulliken population analysis, which describe the charge distribution across the molecule and detail donor-acceptor interactions. ripublication.comnih.gov In a study on 5-amino-3-methyl-isoxazole-4-carbohydrazide, a compound with structural similarities to this compound, DFT calculations at the B3LYP/6311++G(df,pd) level of theory were used to perform a conformational search and conduct a detailed NBO analysis to understand its bonding nature. nih.gov The calculated structural parameters and spectra are often compared with experimental data from X-ray crystallography, NMR, and IR spectroscopy to confirm the structure of newly synthesized compounds. nih.gov

Table 2: Parameters from Quantum Chemical Calculations for Isoxazole Derivatives

| Calculated Parameter | Description | Relevance to Structural Elucidation |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides theoretical bond lengths, bond angles, and dihedral angles for comparison with experimental data (e.g., X-ray crystallography). ripublication.com |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the electronic excitability and chemical reactivity of the isoxazole molecule. ripublication.com |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Helps to understand the electrostatic potential and identify nucleophilic/electrophilic sites within the isoxazole structure. ripublication.com |

| NBO (Natural Bond Orbital) Analysis | Analyzes the filled and empty orbitals to describe bonding and intramolecular interactions. | Elucidates charge transfer, hyperconjugation, and donor-acceptor interactions that stabilize the molecular structure. nih.gov |

| Vibrational Frequencies | Theoretical calculation of molecular vibrations. | Predicts the positions of absorption bands in IR and Raman spectra, aiding in the characterization of the synthesized isoxazole compound. ripublication.com |

Catalytic Mechanisms in Isoxazole Transformations

Role of Metal Catalysts in Cycloadditions and Condensations

Metal catalysts play a pivotal role in the synthesis of the isoxazole ring, a core transformation in isoxazole chemistry. The most common and powerful method for constructing this heterocycle is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.org While this reaction can proceed without a catalyst, the use of metal catalysts, particularly copper(I), has become a cornerstone for achieving high efficiency, regioselectivity, and milder reaction conditions. rsc.orgnih.gov

Copper(I)-catalyzed cycloadditions, often referred to as a "click chemistry" approach, are highly effective for the reaction of terminal alkynes with in situ-generated nitrile oxides, leading specifically to 3,5-disubstituted isoxazoles in high yields. nih.goveresearchco.comthieme-connect.com This method avoids the formation of other regioisomers, which can be a problem in thermal, uncatalyzed reactions. beilstein-journals.org Beyond copper, other metals have been employed in sequences to produce isoxazoles. For instance, sequential catalysis using iron and palladium has been used to synthesize trisubstituted isoxazoles from propargylic alcohols. nih.gov Gold catalysts have also been shown to facilitate the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org These metal-catalyzed methods have significantly advanced the synthesis of structurally diverse isoxazole libraries for applications in drug discovery and materials science. rsc.org

Table 3: Metal Catalysts in the Synthesis of Isoxazole Derivatives

| Metal Catalyst | Reaction Type | Substrates | Product Type | Significance |

|---|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition | Terminal Alkynes + Nitrile Oxides | 3,5-Disubstituted Isoxazoles | High regioselectivity, high yields, mild conditions ("click chemistry"). eresearchco.comthieme-connect.com |

| Iron/Palladium | Sequential Catalysis | Propargylic Alcohols | Trisubstituted Isoxazoles | Uninterrupted multi-step sequence from readily available starting materials. nih.gov |

| Gold(III) Chloride | Cycloisomerization | α,β-Acetylenic Oximes | Substituted Isoxazoles | Efficient cyclization under moderate reaction conditions. organic-chemistry.org |

| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Alkyne/Alkene-tethered Aldoximes | Fused/Polycyclic Isoxazoles | Catalytic generation of unstable nitrile oxides for intramolecular reactions. nih.gov |

Enzyme-Mimicking Catalysis and Biocatalytic Pathways

The principles of green chemistry have spurred interest in biocatalytic and enzyme-mimicking approaches for isoxazole transformations. These methods leverage the high selectivity and efficiency of biological systems to perform chemical reactions under environmentally benign conditions.

Biocatalysis involves the use of isolated enzymes or whole organisms to catalyze reactions. A notable example is the use of lipase (B570770) as a biocatalyst in a one-pot, multicomponent reaction to synthesize 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives in water at room temperature. researchgate.net This approach offers advantages such as excellent product yields, shorter reaction times, and an easy work-up procedure. researchgate.net Another relevant biocatalytic pathway is the metabolic transformation of isoxazole-containing compounds in biological systems. Enzymes, particularly cytochrome P450, can bioactivate the isoxazole ring or its substituents. nih.gov This process involves hydroxylation followed by oxidation, which can lead to the formation of reactive quinone species, demonstrating how enzymes can induce profound transformations of the isoxazole scaffold. nih.gov

Enzyme-mimicking catalysis is a field where synthetic molecules are designed to replicate the function of natural enzymes. These artificial enzymes can provide a hydrophobic binding domain and electrostatic stabilization to accelerate reactions. nih.gov While specific applications to isoxazole synthesis are emerging, the principles have been well-established. For example, modified polyethylenimines (as enzyme mimics) combined with thiazolium salts (as coenzyme mimics) have been shown to catalyze the benzoin (B196080) condensation with rate accelerations of over 3000-fold. nih.gov The application of such systems to isoxazole chemistry holds promise for developing novel and highly efficient catalytic transformations.

Table 4: Biocatalytic and Enzyme-Mimicking Pathways in Isoxazole Chemistry

| Catalysis Type | Catalyst/Enzyme | Transformation | Significance |

|---|---|---|---|

| Biocatalysis | Lipase | One-pot synthesis of isoxazole-5(4H)-ones | Environmentally benign, high yields, reaction in water. researchgate.net |

| Biocatalytic Pathway | Cytochrome P450 | Metabolic bioactivation (hydroxylation/oxidation) | Understanding the metabolism and potential toxicity of isoxazole-based drugs. nih.gov |

| Enzyme-Mimicking | Polyethylenimines (Enzyme Mimic) + Thiazolium salts (Coenzyme Mimic) | Benzoin Condensation (Model Reaction) | Demonstrates the potential for creating artificial enzymes to catalyze complex organic reactions relevant to isoxazole chemistry. nih.gov |

Advanced Spectroscopic and Analytical Characterization of Isoxazol 4 Ylmethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed insight into the chemical environment, bonding, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assessment of isoxazole (B147169) derivatives. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the integration of ¹H signals reveals the relative number of protons, and signal multiplicity (splitting pattern) indicates the number of neighboring protons.

In a typical ¹H NMR spectrum of an Isoxazol-4-ylmethanamine derivative, the protons on the isoxazole ring, the methylene (B1212753) group (-CH₂-), and the amine group (-NH₂) would exhibit characteristic chemical shifts. For example, the isoxazole ring protons typically appear in the aromatic region of the spectrum. The methylene protons adjacent to the isoxazole ring and the amine group would appear as a distinct signal, with its chemical shift influenced by these neighboring functional groups.

¹³C NMR spectra provide information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a separate signal. The chemical shifts of the carbons in the isoxazole ring are particularly informative for confirming the presence and substitution pattern of the heterocyclic core.

Detailed NMR data for various isoxazole derivatives have been reported in the literature. For instance, the analysis of compounds like 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one reveals specific shifts for the methylene chloride protons (CH₂Cl) at approximately 4.94 ppm and the N-methyl protons (N-CH₃) at 3.92 ppm in DMSO-d₆. mdpi.com Similarly, the ¹³C NMR spectrum shows corresponding signals for these groups at 35.9 ppm and 34.8 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Select Isoxazole Derivatives Data extracted from various solvents like CDCl₃ and DMSO-d₆.

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

| 3-methylisoxazol-5(4H)-one derivative | mdpi.com | ||

| > CH₃ | 2.28 (s) | 11.7 | mdpi.com |

| > H-vinyl | 7.85 (s) | 118.9 | mdpi.com |

| 3-(chloromethyl)isoxazol-5(4H)-one derivative | mdpi.com | ||

| > CH₂Cl | 4.54 (s) | 35.7 | mdpi.com |

| 5-phenyl-3-(quinolin-2-yl)isoxazole | beilstein-journals.org | ||

| > Isoxazole C5-H | 7.39 (s) | 98.6 | beilstein-journals.org |

| > Isoxazole C=N | - | 164.2 | beilstein-journals.org |

| > Isoxazole C-O | - | 170.6 | beilstein-journals.org |

Note: 's' denotes a singlet peak. Chemical shifts are dependent on the solvent and the specific molecular structure.

While 1D NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com In the context of this compound, a COSY spectrum would show a correlation between the amine protons and the adjacent methylene protons, and between the methylene protons and any coupled protons on the isoxazole ring, thus confirming the -CH₂-NH₂ fragment and its attachment point. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comgithub.io An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For example, it would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of that same CH₂ carbon, providing unambiguous assignment. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J ¹H-¹³C correlations). youtube.comgithub.io This is particularly powerful for connecting different structural fragments. For instance, an HMBC spectrum could show a correlation from the methylene protons to the C4 carbon of the isoxazole ring, as well as to the other nearby ring carbons (C3 and C5), definitively establishing the connectivity of the methanamine group to the 4-position of the isoxazole ring. youtube.com It is also instrumental in identifying quaternary carbons (carbons with no attached protons) which are not visible in an HSQC spectrum. github.io

Together, these 2D techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C signals and the elucidation of the molecule's covalent framework.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit varying physical properties. Solid-State NMR (SS-NMR) is a key technique for studying polymorphism at a molecular level. nih.govirispublishers.com

Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by these interactions, which are dependent on the molecule's orientation within the crystal lattice. irispublishers.com Consequently, different polymorphic forms of a compound, having distinct molecular packing and conformations, will produce different SS-NMR spectra. researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to narrow the broad lines typically seen in solid samples. irispublishers.com The resulting high-resolution spectra can serve as a fingerprint for a specific polymorphic form. semanticscholar.org By comparing the ¹³C CPMAS spectra of different batches of an isoxazole derivative, one can identify the presence of different polymorphs or quantify mixtures of forms. irispublishers.com SS-NMR can thus provide crucial information about the crystal structure that is complementary to techniques like X-ray diffraction. dur.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound. By comparing the experimentally measured exact mass with the calculated masses of potential formulas, the correct molecular formula can be confidently assigned. beilstein-journals.orgnih.gov

For a derivative of this compound, HRMS would be used to confirm its elemental composition. For example, if a synthesized derivative is expected to have the formula C₁₉H₁₄N₂O, the theoretical exact mass for its protonated ion ([M+H]⁺) would be calculated. The HRMS instrument would then measure the actual m/z of the ion, and if it matches the theoretical value (e.g., calculated: 287.1179; found: 287.1182), it provides strong evidence for the proposed formula. beilstein-journals.org

Table 2: Example of HRMS Data for an Isoxazole Derivative (C₁₉H₁₄N₂O)

| Ion Formula | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) | Source |

| [C₁₉H₁₅N₂O]⁺ ([M+H]⁺) | 287.1179 | 287.1182 | beilstein-journals.org |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected in the first mass analyzer, subjected to fragmentation in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is highly dependent on the molecule's structure, as bonds break at their weakest points or through characteristic rearrangement pathways. unito.it By interpreting the product ion spectrum, one can piece together the structure of the precursor ion. nih.gov

For this compound, fragmentation could be expected to occur at the C-C bond between the ring and the methylene group, or through the cleavage and rearrangement of the isoxazole ring itself. The resulting fragment ions would provide conclusive evidence for the presence of the isoxazole core and the methanamine side chain, and their specific connectivity. This technique is invaluable for distinguishing between isomers, which may have identical molecular weights but different structures and therefore different fragmentation patterns. unito.it

Imaging Mass Spectrometry (IMS) in Biological Contexts

Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technology that allows for the mapping and spatial distribution of a wide range of molecules directly in tissue sections without the need for target-specific labels or antibodies. nih.govfrontiersin.orgmdpi.com This technique is particularly valuable in pharmaceutical research for visualizing the distribution of a drug candidate, such as this compound or its derivatives, and its metabolites within a biological system. mdpi.comnih.gov

The process involves mounting a thin tissue section onto a target plate, which is then raster-scanned by a laser in a mass spectrometer. nih.gov At each point, the laser desorbs and ionizes molecules from the tissue, and a mass spectrum is collected. By compiling the spectra from all points, a two-dimensional ion density map can be generated for any detected mass-to-charge ratio (m/z), effectively creating a molecular image of the compound's distribution within the tissue architecture. nih.govnih.gov

For isoxazole-based compounds, IMS can provide critical insights into:

Pharmacokinetics: Determining where the parent compound accumulates in target organs and tissues, as well as identifying regions of non-target accumulation. mdpi.com

Metabolism: Simultaneously mapping the spatial distribution of the parent drug and its biotransformed metabolites, offering a more complete picture of its disposition. mdpi.com

Target Engagement: Correlating the localization of the compound with specific cell populations or histological features within the tissue.

Modern IMS technologies, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS, offer high sensitivity and spatial resolution, capable of distinguishing molecular distributions at a subcellular level. nih.govfrontiersin.org This capability is crucial for understanding the molecular mechanisms of action and for assessing the efficacy and potential toxicity of novel isoxazole derivatives in preclinical studies. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. mkuniversity.ac.innih.gov For this compound and its derivatives, these methods provide a molecular fingerprint that can confirm the presence of key structural features. researchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). lumenlearning.com The isoxazole ring and the aminomethyl group of this compound have characteristic absorption bands. For isoxazole derivatives, typical IR absorptions include C=N stretching in the 1580–1620 cm⁻¹ range and N-O stretching around 1405 cm⁻¹. tandfonline.comresearchgate.net The primary amine (-NH₂) of the methanamine group would be expected to show N-H stretching vibrations in the 3300-3500 cm⁻¹ region and N-H bending (scissoring) vibrations around 1600 cm⁻¹. libretexts.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, such as C=C bonds within aromatic rings. spectroscopyonline.com

The table below summarizes characteristic IR absorption frequencies for the functional groups found in this compound and its substituted derivatives.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Source(s) |

| Amine (N-H) | Stretching (primary) | 3300 - 3500 (sharp) | libretexts.org |

| Amine (N-H) | Bending (scissoring) | 1590 - 1650 | libretexts.org |

| Alkane (C-H) | Stretching | 2850 - 3000 | libretexts.org |

| Alkane (C-H) | Bending | 1350 - 1470 | libretexts.org |

| Isoxazole Ring (C=N) | Stretching | 1580 - 1620 | tandfonline.com |

| Isoxazole Ring (C=C) | Stretching | 1491 - 1618 | researchgate.net |

| Isoxazole Ring (N-O) | Stretching | ~1405 | researchgate.net |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 | libretexts.org |

| Aromatic Ring (C-C) | In-ring stretching | 1400 - 1600 | libretexts.org |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. mkuniversity.ac.inhamdard.edu.pk For novel compounds like derivatives of this compound, single-crystal XRD analysis provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. mkuniversity.ac.inscispace.com

The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots, which is recorded. hamdard.edu.pk The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. hamdard.edu.pk

XRD studies on isoxazole derivatives have been instrumental in confirming their synthesized structures. For instance, research on novel isoxazole compounds has utilized XRD to determine key structural parameters, confirming the planarity of the isoxazole ring and the relative orientation of its substituents. scispace.com The data obtained from XRD is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and can influence the compound's physical properties. scispace.comnih.gov

Below is a table summarizing crystallographic data obtained for representative isoxazole derivatives, illustrating the type of information yielded by an XRD analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Source(s) |

| 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazole | Triclinic | P1 | 5.9350(6) | 10.1850(14) | 14.8270(2) | scispace.com |

| (4Z)-4-((Z)-3-chloro-3-(4-chlorophenyl)allylidene)-3-methylisoxazol-5(4H)-one | Monoclinic | P21/c | 13.911(3) | 7.4250(15) | 12.185(3) | tandfonline.com |

| (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one (Molecule A) | Monoclinic | P21/c | 15.659(3) | 7.822(2) | 15.688(3) | nih.gov |

| (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one (Molecule B) | Monoclinic | P21/c | 15.659(3) | 7.822(2) | 15.688(3) | nih.gov |

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable in the synthesis and analysis of this compound and its derivatives for isolating products, determining purity, and quantifying components in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. nih.govamazonaws.com It is widely used for the separation, identification, and quantification of isoxazole derivatives. bldpharm.comnih.gov The method relies on a stationary phase (typically a column packed with silica-based particles) and a liquid mobile phase that is pumped through the column at high pressure. amazonaws.com

Reverse-phase HPLC is the most common mode used for compounds like this compound. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water, often with a buffer. nih.gov The separation is based on the differential partitioning of the analytes between the two phases.

HPLC methods are crucial for:

Purity Assessment: Determining the percentage purity of a synthesized compound by separating it from starting materials, byproducts, and degradation products.

Quantitative Analysis: Measuring the concentration of a compound in a sample, such as in biological fluids for pharmacokinetic studies. nih.gov

Preparative Separation: Isolating pure enantiomers or specific compounds from a reaction mixture. nih.gov

The following table presents typical HPLC conditions used for the analysis of an isoxazole derivative, sulfisoxazole.

| Parameter | Condition | Source(s) |

| Column | Microparticulate (10 µm) | nih.gov |

| Mobile Phase | 32/68 (v/v) Methanol / Sodium Acetate (B1210297) Buffer (0.01 mol/L, pH 4.7) | nih.gov |

| Flow Rate | 1.2 mL/min | nih.gov |

| Detection | UV absorbance at 254 nm | nih.gov |

| Internal Standard | N4-acetylsulfamethoxazole | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn It is primarily used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many isoxazole derivatives, a derivatization step may be required to increase their volatility. gdut.edu.cn

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and affinity for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. rsc.org

GC-MS is particularly useful for:

Structure Confirmation: The mass spectrum provides information about the molecular weight and fragmentation of the analyte, which helps in elucidating its structure.

Impurity Profiling: Identifying and quantifying trace-level impurities in a sample.

Metabolite Identification: Analyzing derivatized metabolites in biological samples.

For example, in the characterization of newly synthesized 3,5-diphenyl-4-(phenylselenyl)isoxazole, GC-MS was used to determine its mass-to-charge ratio (m/z), confirming the molecular ion at 377. rsc.org

Applications of Isoxazol 4 Ylmethanamine in Material Science and Supramolecular Chemistry

Design and Synthesis of Novel Materials with Isoxazole (B147169) Moieties

The incorporation of isoxazole moieties into material structures is a growing area of research, driven by the ring's unique electronic and geometric properties. The isoxazole scaffold's ability to participate in various chemical transformations makes it a valuable building block for designing materials with tailored functionalities. rsc.orgresearchgate.net Specifically, functional groups at the 4-position can be leveraged to integrate the isoxazole core into larger molecular and macromolecular architectures.

The isoxazole moiety can be incorporated into polymers either as a pendant group or within the main chain. Research has demonstrated the polymerization of vinyl-substituted isoxazoles to create polymers with pendant heterocyclic rings. For instance, 3,5-dimethyl-4-vinylisoxazole has been successfully polymerized in the presence of radical initiators, showcasing a straightforward method for creating isoxazole-functionalized macromolecules. researchgate.net

The methanamine group in isoxazol-4-ylmethanamine provides a reactive handle for various polymer modification strategies. It can be used to:

Graft onto existing polymers: The amine group can react with polymers containing electrophilic groups (e.g., acid chlorides, epoxides) to attach the isoxazole moiety.

Act as a monomer: this compound can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, embedding the isoxazole ring directly into the polymer backbone.

Initiate polymerization: The amine functionality could potentially be used to initiate certain types of ring-opening polymerizations.

These approaches allow for the engineering of polymers with properties influenced by the isoxazole unit, such as altered thermal stability, solubility, and electronic characteristics. Polyisoxazoles derived from fatty acid-based monomers have also been synthesized, demonstrating the versatility of isoxazole chemistry in creating bio-based polymers. rsc.org

| Isoxazole Monomer | Polymerization Method | Resulting Polymer Structure | Potential Applications |

| 3,5-Dimethyl-4-vinylisoxazole | Radical Polymerization | Polymer with pendant isoxazole rings researchgate.net | Specialty plastics, functional coatings |

| Dinitrile-N-oxide and Diyne (fatty acid-derived) | Thermal Cycloaddition | Polyisoxazole (linear, cyclic, branched) rsc.org | Bio-based materials, elastomers |

| This compound (hypothetical) | Step-growth polymerization with diacids | Polyamide with isoxazole in the main chain | High-performance fibers, engineering plastics |

This table presents examples of isoxazole-containing polymers and illustrates the potential of this compound in macromolecular engineering.

The distinct electronic properties and rigid, planar structure of the isoxazole ring make it an attractive component for advanced functional materials. nih.gov These materials are designed to exhibit specific responses to external stimuli, making them suitable for applications in electronics and optics.

Liquid Crystals: The incorporation of heterocyclic units like isoxazole is a well-established strategy in the design of thermotropic liquid crystals. arkat-usa.org The isoxazole ring contributes to the molecular polarity and rigidity necessary for the formation of mesophases. The presence of the isoxazole group can increase polar interactions between molecules, influencing the type and stability of the liquid crystalline phase, such as nematic and smectic phases. arkat-usa.orgresearchgate.net By attaching appropriate mesogenic groups to the this compound core, it is possible to design new liquid crystalline materials.

Organic Electronics: Isoxazole-based compounds are being explored for their potential in organic electronics. nih.gov The electron-rich heterocycle can be a component of organic semiconductors or fluorescent materials. The specific substitution pattern on the isoxazole ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Material Type | Isoxazole Derivative Example | Key Property | Source |

| Liquid Crystal | 5-aryl-3-(4-alkoxyphenyl)isoxazoles | Formation of nematic and smectic C phases | arkat-usa.orgresearchgate.net |

| Liquid Crystal | 3,5-diarylisoxazoles | Smectic A mesophase | researchgate.net |

| Fluorescent Material | Styrylisoxazoles with nitro groups | Solvent-dependent absorption and emission | researchgate.net |

This table summarizes examples of advanced functional materials incorporating isoxazole moieties.

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The isoxazole ring, with its defined geometry and potential for specific intermolecular interactions, is a valuable component in the construction of complex supramolecular architectures.

Self-assembly is the spontaneous organization of molecules into ordered structures. The this compound unit possesses features that can direct self-assembly processes. The isoxazole ring has a significant dipole moment, and the methanamine group can act as both a hydrogen bond donor and acceptor. These directional interactions can guide molecules to form well-defined aggregates, such as sheets, fibers, or more complex patterns. The electrochemical assembly of isoxazoles via multicomponent domino reactions represents a modern approach to creating these complex heterocyclic structures from simple precursors. nih.govresearchgate.netrsc.org

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. Isoxazole derivatives have been successfully integrated into host systems to act as recognition sites for specific guests. A notable example is the incorporation of isoxazole units onto a calix core.ac.ukarene scaffold. researchgate.netcore.ac.ukmaynoothuniversity.ie Calixarenes are macrocyclic molecules that can form complexes with various ions and neutral molecules. By attaching isoxazole moieties to the lower rim of the calixarene, researchers have created chemosensors capable of selectively detecting metal ions.

Isoxazole-based Scaffolds in Catalysis and Sensing

The unique structural and electronic features of the isoxazole scaffold make it a promising platform for the development of catalysts and sensors. nih.gov The nitrogen and oxygen heteroatoms can act as coordination sites for metal ions, while the aromatic ring can be functionalized to tune reactivity and selectivity.

In the field of sensing, isoxazole-functionalized calix core.ac.ukarenes have demonstrated selective and sensitive recognition of copper(II) ions. researchgate.netcore.ac.ukmaynoothuniversity.ie In these systems, a fluorophore (like pyrene or anthracene) is also attached to the calixarene. Upon binding of Cu²⁺ ions to the isoxazole recognition sites, the fluorescence of the host molecule is dramatically quenched, providing a clear signal for the presence of the metal ion. core.ac.ukmaynoothuniversity.ie This "turn-off" sensing mechanism is highly effective for detecting specific analytes in a mixture.

For catalysis, isoxazole derivatives can be used to create ligands for transition metal catalysts. Iron(III), cobalt(II), nickel(II), and copper(II) complexes supported on polystyrene-bound isoxazole resins have shown significant efficiency in various oxidative processes. smolecule.com The this compound unit is particularly well-suited for this application, as the amine group can be used to covalently attach the isoxazole scaffold to a solid support, such as a polymer resin or silica (B1680970). This immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry. Furthermore, the development of photoredox catalysis for synthesizing isoxazole derivatives offers an environmentally benign route to these valuable scaffolds. mdpi.com

| Application | Host/Scaffold | Target Analyte/Substrate | Mechanism | Source |

| Sensing | Pyrene-isoxazole-calix core.ac.ukarene (PIC) | Copper(II) ions | Fluorescence quenching | researchgate.netcore.ac.ukmaynoothuniversity.ie |

| Sensing | Anthracene-isoxazole-calix core.ac.ukarene (AIC) | Copper(II) ions | Fluorescence quenching | researchgate.netcore.ac.ukmaynoothuniversity.ie |

| Catalysis | Polystyrene-bound isoxazole resins | Various organic substrates | Transition metal complexation for oxidation | smolecule.com |

This table highlights the application of isoxazole-based scaffolds in sensing and catalysis.

Development of Catalytic Systems

While direct catalytic applications of this compound are not extensively documented in dedicated studies, the broader family of isoxazole derivatives is integral to the synthesis of various catalytic systems. Transition metal catalysts, particularly those based on palladium and iron, have been employed in sequences to synthesize complex trisubstituted isoxazoles. nih.gov The isoxazole core itself can be synthesized through various catalytic methods, including copper-catalyzed 1,3-dipolar cycloadditions. nih.govrsc.org

Research has demonstrated the use of hypervalent iodine(III) species to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes, leading to polycyclic isoxazole derivatives with yields up to 94%. mdpi.com Furthermore, various catalysts have been developed for the synthesis of isoxazol-5(4H)-one derivatives, a related class of compounds. These include amine-functionalized cellulose (B213188), sodium malonate, and magnetic sulfonated polysaccharides, often employed in environmentally benign, multi-component reactions. researchgate.netniscpr.res.inrsc.org These green chemistry approaches highlight the ongoing development of efficient and sustainable methods for producing isoxazole-based compounds that can serve as ligands or key structural motifs in larger catalytic architectures. rsc.orgmdpi.com

Table 1: Examples of Catalytic Systems for Isoxazole Derivative Synthesis

| Catalyst Type | Reaction | Key Features |